CC260

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

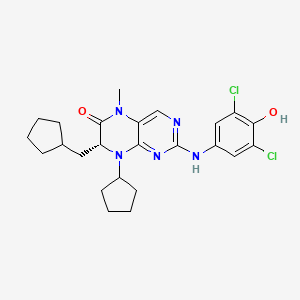

C24H29Cl2N5O2 |

|---|---|

Molecular Weight |

490.4 g/mol |

IUPAC Name |

(7R)-8-cyclopentyl-7-(cyclopentylmethyl)-2-(3,5-dichloro-4-hydroxyanilino)-5-methyl-7H-pteridin-6-one |

InChI |

InChI=1S/C24H29Cl2N5O2/c1-30-20-13-27-24(28-15-11-17(25)21(32)18(26)12-15)29-22(20)31(16-8-4-5-9-16)19(23(30)33)10-14-6-2-3-7-14/h11-14,16,19,32H,2-10H2,1H3,(H,27,28,29)/t19-/m1/s1 |

InChI Key |

AEZJZTFWCDAUDF-LJQANCHMSA-N |

Isomeric SMILES |

CN1C2=CN=C(N=C2N([C@@H](C1=O)CC3CCCC3)C4CCCC4)NC5=CC(=C(C(=C5)Cl)O)Cl |

Canonical SMILES |

CN1C2=CN=C(N=C2N(C(C1=O)CC3CCCC3)C4CCCC4)NC5=CC(=C(C(=C5)Cl)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties and Biological Activity of CC260

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective PI5P4Kα and PI5P4Kβ inhibitor, CC260. The document details its solubility in key laboratory solvents, outlines relevant experimental protocols, and visualizes its engagement with critical cellular signaling pathways.

Core Data Presentation: this compound Solubility

The solubility of a compound is a critical parameter for its use in in vitro and in vivo experimental settings. The following table summarizes the known solubility of this compound in dimethyl sulfoxide (B87167) (DMSO), water, and ethanol (B145695).

| Solvent | Quantitative Solubility | Qualitative Assessment |

| DMSO | 160 mg/mL | High Solubility |

| Water | Data not available | Predicted to be low to insoluble |

| Ethanol | Data not available | Predicted to be sparingly soluble |

Experimental Protocols

Protocol 1: Determination of Kinetic Aqueous Solubility

This protocol outlines a general method for assessing the kinetic solubility of a small molecule inhibitor like this compound in an aqueous buffer, which is a common practice in early drug discovery.

Materials:

-

This compound compound

-

100% Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate

-

Microplate reader capable of measuring absorbance/turbidity

Procedure:

-

Stock Solution Preparation: A high-concentration stock solution of this compound is prepared by dissolving the compound in 100% DMSO to a concentration of 10 mM.

-

Serial Dilution: A series of dilutions of the 10 mM stock solution are prepared in DMSO to create a range of concentrations.

-

Dilution in Aqueous Buffer: A small volume (e.g., 2 µL) of each DMSO concentration is added to a larger volume (e.g., 98 µL) of PBS (pH 7.4) in the wells of a 96-well plate. This results in a range of final this compound concentrations in a solution with a low percentage of DMSO.

-

Incubation: The microplate is incubated at room temperature for a period of 1 to 2 hours with gentle agitation to allow for equilibration.

-

Precipitation Assessment (Visual): Each well is visually inspected for any signs of precipitation.

-

Precipitation Assessment (Instrumental): To quantify any precipitation, the turbidity of each well is measured using a microplate reader at a wavelength where the compound does not absorb (e.g., 600 nm).

-

Determination of Kinetic Solubility: The highest concentration of this compound that does not show visible precipitation or a significant increase in turbidity is determined to be the approximate kinetic solubility in the aqueous buffer.

Protocol 2: In Vitro Kinase Assay for PI5P4Kα Inhibition

This protocol describes a general workflow to determine the in vitro potency of an inhibitor such as this compound against its target kinase, PI5P4Kα.

Materials:

-

Purified recombinant PI5P4Kα enzyme

-

PI5P substrate

-

ATP (Adenosine triphosphate)

-

This compound (or other test inhibitors) dissolved in DMSO

-

Assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

Kinase detection reagent (e.g., ADP-Glo™)

-

Microplate luminometer

Procedure:

-

Reagent Preparation: All reagents are prepared and diluted to their final concentrations in the assay buffer.

-

Inhibitor Dispensing: Serial dilutions of this compound in DMSO are dispensed into the wells of a microplate. A DMSO-only control is also included.

-

Enzyme Addition: The purified PI5P4Kα enzyme is added to each well containing the inhibitor and incubated for a short period (e.g., 20 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the PI5P substrate and ATP.

-

Reaction Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Reaction Termination and Signal Generation: The kinase reaction is stopped, and a detection reagent is added to quantify the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: The luminescence signal is measured using a microplate luminometer. The data is then analyzed to determine the IC50 value of this compound, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound Action

This compound, as a selective inhibitor of PI5P4Kα and PI5P4Kβ, modulates several key cellular signaling pathways. Inhibition of PI5P4K disrupts cellular energy homeostasis, leading to the activation of AMPK and subsequent inhibition of mTORC1 signaling. Furthermore, PI5P4K has been shown to intersect with the Hippo signaling pathway, a critical regulator of cell growth and organ size.

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates a typical experimental workflow for characterizing the activity of a kinase inhibitor like this compound, from initial solubility testing to in vitro and cell-based assays.

CC260: A Technical Guide for Researchers

This technical guide provides an in-depth overview of CC260, a selective dual inhibitor of phosphatidylinositol 5-phosphate 4-kinase α (PI5P4Kα) and phosphatidylinositol 5-phosphate 4-kinase β (PI5P4Kβ). This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its chemical properties, biological activity, and relevant experimental methodologies.

Core Compound Data

This compound is a potent small molecule inhibitor that has garnered interest for its role in cellular energy metabolism and its potential therapeutic applications in oncology and metabolic diseases.

| Property | Value | Reference |

| CAS Number | 2411088-26-9 | [1][2] |

| Molecular Formula | C₂₄H₂₉Cl₂N₅O₂ | [1][2] |

| Molecular Weight | 490.43 g/mol | [2][3] |

| Ki for PI5P4Kα | 40 nM | [1][2][3] |

| Ki for PI5P4Kβ | 30 nM | [1][2][3] |

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the α and β isoforms of PI5P4K, enzymes that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). Inhibition of PI5P4Kα/β disrupts cellular energy homeostasis, leading to the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). A notable consequence of mTORC1 inhibition is the relief of feedback inhibition on insulin (B600854) receptor substrate (IRS), which can enhance insulin sensitivity and Akt signaling.

Experimental Protocols

The following are summaries of key experimental protocols adapted from the methodologies described in "Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells" (PNAS, 2021). For detailed, step-by-step instructions, readers are directed to the supplementary materials of the original publication.

In Vitro Kinase Assay

This protocol is designed to measure the inhibitory activity of this compound on PI5P4Kα and PI5P4Kβ.

-

Reagent Preparation : Prepare assay buffer, recombinant PI5P4Kα or PI5P4Kβ, lipid substrate (PI5P), and ATP. A dilution series of this compound is also prepared.

-

Reaction Setup : In a 96-well plate, combine the kinase, this compound (or vehicle control), and lipid substrate.

-

Initiation and Incubation : Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection : Terminate the reaction and quantify the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis : Calculate the percentage of kinase activity relative to the vehicle control and determine the Ki value by fitting the data to an appropriate dose-response curve.

Cell Viability Assay

This protocol assesses the effect of this compound on the viability of cancer cell lines.

-

Cell Seeding : Plate cells (e.g., BT474 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of this compound or a vehicle control. For specific experimental aims, cells may be cultured in normal or serum-starved media.

-

Incubation : Incubate the cells for a defined period (e.g., 72 hours).

-

Viability Measurement : Add a viability reagent (e.g., CellTiter-Glo®) to the wells and measure luminescence, which is proportional to the amount of ATP and thus indicative of cell viability.

-

Data Analysis : Normalize the luminescence readings to the vehicle-treated cells and plot the results to determine the IC50 value.

Western Blotting for Phospho-protein Analysis

This protocol is used to detect changes in protein phosphorylation in key signaling pathways upon treatment with this compound.

-

Cell Culture and Treatment : Culture cells (e.g., C2C12 myotubes) and treat with this compound at various concentrations and for different durations. For insulin stimulation experiments, insulin is added for a short period before cell lysis.

-

Cell Lysis : Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting : Block the membrane and incubate it with primary antibodies against target proteins (e.g., phospho-Akt, phospho-S6K, total Akt, total S6K). Subsequently, incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for assessing the cellular effects of this compound.

References

Unveiling the Molecular Interactions of CC260: A Technical Guide to its Binding Affinity and Protein Targets

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Contrary to potential initial misconceptions, CC260 is not a protein but a potent and selective small molecule inhibitor. This technical guide delves into the core of its molecular interactions, focusing on its binding sites and affinity for its primary protein targets: Phosphatidylinositol 5-Phosphate 4-Kinase Alpha (PI5P4Kα) and Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ). Understanding these interactions is crucial for its application in research areas such as cell energy metabolism, diabetes, and oncology.[1][2][3] this compound exhibits high selectivity for PI5P4Kα and PI5P4Kβ, with minimal to no inhibitory effects on other protein kinases like Plk1 and RSK2.[1][2][3]

Quantitative Binding Affinity of this compound

The binding affinity of this compound for its target kinases has been quantitatively determined, showcasing its potency. The inhibition constants (Ki) are summarized in the table below.

| Target Protein | Inhibition Constant (Ki) |

| PI5P4Kα | 40 nM |

| PI5P4Kβ | 30 nM |

Data sourced from MedchemExpress, Arctom, and TargetMol product pages.[1][2][3]

Binding Site and Structural Basis for Selectivity

The precise binding site of this compound has been elucidated through X-ray crystallography. The crystal structure of PI5P4Kβ in complex with this compound (PDB ID: 7n81) reveals the molecular basis for its high-affinity binding and selectivity.[4] Analysis of this structure indicates that this compound utilizes a novel pharmacophore. Its selectivity over protein kinases is achieved through a hydrophobic side chain that occupies a pocket unique to this lipid kinase family.[5] This structural insight provides a robust platform for the further development of this chemical probe into potential novel therapeutics for diabetes and cancer.[4]

Experimental Protocols

The determination of this compound's binding affinity and inhibitory activity relies on robust biochemical assays. While the specific detailed protocols from the primary literature require access to the full publication by Chen et al. in PNAS (2021), a generalized workflow for such kinase inhibitor screening is outlined below. The primary research utilized an ADP-Glo™ screening system with unilamellar liposomes to screen a library of bioactive compounds, which led to the identification of the 2-amino-dihydropteridinone moiety common to the hits from which this compound was developed.[6]

General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound being tested.

Materials:

-

Recombinant PI5P4Kα or PI5P4Kβ enzyme

-

Substrate (e.g., Phosphatidylinositol 5-phosphate)

-

ATP and GTP (as PI5P4Ks can utilize both)[6]

-

This compound at various concentrations

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (containing appropriate salts and detergents)

-

Microplates (e.g., 384-well)

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase, substrate, and ATP/GTP in the assay buffer.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells of the microplate.

-

Initiate the kinase reaction by adding the enzyme to the mixture.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

-

Incubate to allow for complete ATP depletion.

-

Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP into a luminescent signal.

-

Incubate to stabilize the signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

-

Plot the kinase activity against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the ATP concentration used in the assay.

-

Visualizing Experimental and Signaling Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Generalized workflow for a kinase inhibition assay.

Caption: Signaling effects of this compound-mediated PI5P4K inhibition.

Biological Implications and Therapeutic Potential

The inhibition of PI5P4Kα/β by this compound disrupts cellular energy homeostasis.[4][5] This disruption leads to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[4] A significant consequence of this induced energy stress is the selective toxicity towards tumor cells with a non-functional p53 tumor suppressor gene.[4][5] Furthermore, in cultured C2C12 myotubes, this compound has been shown to enhance insulin-induced Akt phosphorylation.[1] These findings highlight the potential of this compound and similar molecules as therapeutic agents in oncology, particularly for p53-deficient cancers, and in metabolic diseases.[7][8] The continued investigation of PI5P4K inhibitors is a promising avenue for novel drug development.[6][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. arctomsci.com [arctomsci.com]

- 3. targetmol.cn [targetmol.cn]

- 4. 7n81 - Crystal Structure of PI5P4KIIBeta complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]

- 5. pnas.org [pnas.org]

- 6. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.rug.nl [pure.rug.nl]

- 8. PIP4K2B Protein Regulation by NSD1 in HPV-Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CC260 and its Homologous Protein Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor CC260, its homologous protein targets within the Phosphatidylinositol 5-Phosphate 4-Kinase (PIP4K) family, and related compounds. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the molecular interactions, signaling pathways, and experimental methodologies relevant to this area of study. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding and further investigation into the therapeutic potential of targeting the PIP4K pathway.

Introduction to this compound

This compound is a selective, non-covalent small molecule inhibitor with dual activity against Phosphatidylinositol 5-Phosphate 4-Kinase type 2 alpha (PIP4K2A) and type 2 beta (PIP4K2B).[1] It has been identified as a promising compound in cancer research, particularly for its ability to increase the sensitivity of cancer cells to nutrient stress and selectively eliminate p53-mutant breast cancer cells.[1] The exploration of this compound and its therapeutic potential is an active area of research, with studies investigating its efficacy in conditions such as acute lymphoblastic leukemia (ALL).[1]

The PIP4K Family of Homologous Proteins

The primary targets of this compound, PIP4K2A and PIP4K2B, belong to the larger PIP4K family of lipid kinases. This family, which also includes PIP4K2C, plays a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[2] PI(4,5)P2 is a key second messenger involved in a multitude of cellular processes, including signal transduction, metabolic regulation, and cytoskeletal organization.[3]

The three isoforms of PIP4K2—alpha, beta, and gamma—share a high degree of homology and possess a conserved phosphatidylinositol phosphate (B84403) kinase (PIPK) domain in their C-terminal region.[2] Despite their similarities, they exhibit distinct subcellular localizations and may have non-redundant functions.[4]

| Property | PIP4K2A | PIP4K2B | PIP4K2C |

| Aliases | PIP5K2A, PIP5KII-alpha | PIP5K2B, PIP5KII-beta | PIP5K2C, PIP5KII-gamma |

| Subcellular Localization | Predominantly cytoplasm, also nucleus | Predominantly nucleus | Endomembrane compartments |

| Molecular Weight | ~53 kDa[2] | Not explicitly found | Not explicitly found |

| Function | Catalyzes the phosphorylation of PI(5)P to PI(4,5)P2.[2] Involved in cell proliferation, clonogenicity, and survival in AML.[2] | Catalyzes the phosphorylation of PI(5)P to PI(4,5)P2.[5] Controls PtdIns5P in the nucleus, impacting chromatin remodeling.[4] | In vitro kinase activity is very low compared to alpha and beta isoforms.[6][7] |

| Clinical Relevance | Overexpressed in some cancers, including AML.[8][9] Associated with resistance to certain therapies.[9] | Implicated in the regulation of E-cadherin expression and patient survival in breast cancer.[10] | Loss of PIP4K2C is associated with hyperactivation of the immune system.[6] |

Small Molecule Inhibitors of the PIP4K Family

Several small molecule inhibitors targeting the PIP4K family have been developed and characterized. These compounds, including this compound, THZ-P1-2, and a131, serve as valuable tools for studying the biological functions of PIP4K and as potential therapeutic agents.

| Compound | Target(s) | Type of Inhibition | Molecular Weight ( g/mol ) | IC50 Values |

| This compound | PIP4K2A, PIP4K2B[1] | Non-covalent[1] | Not explicitly found | 13.3 - 32.8 µM in ALL cell lines[1] |

| THZ-P1-2 | Pan-PIP4K2 (α, β, γ)[11] | Covalent[11] | 531.61[12][13] | 190 nM for PIP4Kα[11][12]; 1.4 - 3.4 µM in ALL cell lines[1] |

| a131 | PIP4K family, mitotic pathways[8] | Not specified | Not explicitly found | 1.4 - 4.2 µM in ALL cell lines[1] |

Note: IC50 values can vary depending on the cell line and assay conditions.

Signaling Pathways

The PIP4K family and its inhibitors modulate critical cellular signaling pathways, primarily the PI3K/AKT/mTOR pathway and autophagy.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PI(4,5)P2, the product of the PIP4K reaction, is a substrate for phosphoinositide 3-kinase (PI3K), which converts it to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, activates AKT, leading to the downstream activation of mTOR. By modulating the levels of PI(4,5)P2, PIP4K enzymes can influence the activity of this entire cascade. Inhibition of PIP4K can lead to a reduction in RPS6 phosphorylation, a downstream target of mTOR, indicating a disruption of this pathway.[8]

Caption: PI3K/AKT/mTOR signaling pathway and the role of PIP4K.

Autophagy Pathway

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. The PIP4K inhibitor THZ-P1-2 has been shown to disrupt autophagy by impairing the fusion of autophagosomes with lysosomes.[14] This leads to an accumulation of autophagic markers like LC3BII and SQSTM1/p62.[8] The transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, is also upregulated upon PIP4K inhibition.[11]

Caption: Role of PIP4K in the regulation of autophagy.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of PIP4K inhibitors.

General Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing PIP4K inhibitors.

References

- 1. PIP4K2A phosphatidylinositol-5-phosphate 4-kinase type 2 alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. genecards.org [genecards.org]

- 6. pnas.org [pnas.org]

- 7. Phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ), a lipid signalling enigma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Pharmacological Inhibition of PIP4K2 Potentiates Venetoclax-Induced Apoptosis in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PIP4K2B phosphatidylinositol-5-phosphate 4-kinase type 2 beta [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. medkoo.com [medkoo.com]

- 14. Phosphatidylinositol-5-phosphate 4-kinases regulate cellular lipid metabolism by facilitating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Degradation Profile of CC260

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CC260 is a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase alpha (PI5P4Kα) and beta (PI5P4Kβ) with potential applications in cancer research and cellular energy metabolism. This technical guide provides a comprehensive overview of the known stability information for this compound and outlines a recommended framework for a full stability and degradation profile assessment. Due to the limited publicly available experimental data on the specific degradation pathways of this compound, this document integrates general principles of drug stability testing, predicted degradation pathways based on its chemical structure, and standardized experimental protocols.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor targeting PI5P4Kα and PI5P4Kβ with Ki values of 40 nM and 30 nM, respectively. It has been shown to disrupt cellular energy homeostasis, leading to the activation of AMPK and inhibition of mTORC1. This mechanism of action makes this compound a valuable tool for research in oncology and metabolic diseases, particularly in the context of p53-null tumors.

Chemical Identity:

| Property | Value |

| Chemical Name | (7R)-8-cyclopentyl-7-(cyclopentylmethyl)-2-(3,5-dichloro-4-hydroxyanilino)-5-methyl-7H-pteridin-6-one |

| CAS Number | 2411088-26-9 |

| Molecular Formula | C₂₄H₂₉Cl₂N₅O₂ |

| Molecular Weight | 490.43 g/mol |

| Chemical Structure | Pteridinone derivative |

Known Stability and Storage Conditions

Specific, publicly available forced degradation or long-term stability studies for this compound are limited. However, commercial suppliers provide the following general storage recommendations, which suggest good stability under controlled conditions.

| Form | Storage Temperature | Duration |

| Solid Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In DMSO Solution | -80°C | 6 months |

| -20°C | 1 month |

Note: It is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles. For in vivo studies, freshly prepared formulations are advised.[1][2]

Predicted Degradation Profile

Based on the pteridinone core and the presence of various functional groups, the following degradation pathways are predicted to be the most likely under stress conditions.

Hydrolysis

The amide and ether linkages in the this compound molecule are potential sites for hydrolysis under acidic or basic conditions. The pteridinone ring itself may also be susceptible to hydrolytic cleavage, particularly at elevated temperatures.

Oxidation

The phenol (B47542) group on the anilino substituent is a likely site for oxidation, potentially leading to the formation of quinone-like structures. The tertiary amine within the pteridinone ring system could also be susceptible to oxidation.

Photodegradation

The aromatic and heterocyclic ring systems in this compound suggest a potential for photodegradation upon exposure to UV or visible light. This could involve complex rearrangements or cleavage of the molecule.

Recommended Experimental Protocols for Stability Assessment

To establish a comprehensive stability and degradation profile for this compound, a series of forced degradation studies should be conducted. The goal is to achieve 5-20% degradation to ensure that relevant degradation products are formed without completely destroying the molecule.

Forced Degradation Studies

4.1.1. Hydrolytic Degradation

-

Protocol:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.

-

Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze by a stability-indicating HPLC method.

-

4.1.2. Oxidative Degradation

-

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add hydrogen peroxide to a final concentration of 3% (v/v).

-

Incubate at room temperature, protected from light, for a defined period.

-

Analyze aliquots at various time points by HPLC.

-

4.1.3. Photolytic Degradation

-

Protocol:

-

Expose solid this compound and a solution of this compound to a light source that provides both UV and visible light (e.g., Xenon lamp) according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be protected from light.

-

Analyze the samples by HPLC.

-

4.1.4. Thermal Degradation

-

Protocol:

-

Store solid this compound in a controlled temperature oven at an elevated temperature (e.g., 70°C) for a defined period.

-

At various time points, withdraw samples, prepare solutions, and analyze by HPLC.

-

Analytical Methodology

A validated, stability-indicating HPLC method is crucial for the analysis of this compound and its degradation products.

-

Recommended Method: Reversed-phase HPLC with a C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection:

-

UV/Vis (PDA): To quantify this compound and its degradation products and to assess peak purity.

-

Mass Spectrometry (MS): To identify the molecular weights of degradation products and aid in structure elucidation.

-

Data Presentation

Quantitative results from stability studies should be summarized in tables for easy comparison.

Example Table: Hydrolytic Stability of this compound (1 mg/mL) at 60°C

| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (Water) | % Remaining (0.1 M NaOH) |

| 0 | 100.0 | 100.0 | 100.0 |

| 24 | 95.2 | 99.1 | 88.5 |

| 48 | 90.1 | 98.3 | 75.3 |

| 72 | 85.4 | 97.5 | 62.1 |

Example Table: Summary of Forced Degradation Results

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |

| 0.1 M HCl, 60°C, 72h | 14.6 | 3 | 5.2 min |

| 0.1 M NaOH, 60°C, 72h | 37.9 | 5 | 4.8 min |

| 3% H₂O₂, RT, 24h | 22.5 | 4 | 6.1 min |

| Light (ICH Q1B) | 8.9 | 2 | 7.3 min |

| Heat (70°C, solid), 7 days | 2.1 | 1 | 5.2 min |

Signaling Pathway Context

The stability of this compound is critical for its reliable use in studying the PI5P4K signaling pathway. Inhibition of PI5P4Kα/β by this compound disrupts the phosphorylation of PI5P to PI(4,5)P₂, leading to cellular energy stress.

Conclusion

While specific degradation data for this compound is not yet publicly available, this guide provides a robust framework for its comprehensive stability assessment. Based on its chemical structure, this compound is likely susceptible to hydrolysis, oxidation, and photolysis. The recommended forced degradation studies and the use of a validated stability-indicating HPLC-MS method will be essential to elucidate its degradation pathways, identify critical liabilities, and ensure its quality and reliability as a research tool and potential therapeutic agent. The provided protocols and diagrams serve as a guide for researchers to design and execute these critical studies.

References

CC260 spectroscopic data (NMR, mass spec)

An in-depth analysis of the spectroscopic data for the C60 fullerene is provided in this technical guide, which is intended for researchers, scientists, and professionals in the field of drug development. The guide details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental procedures, and workflows for the analysis of this important carbon allotrope.

Spectroscopic Data of C60

The unique, highly symmetric structure of the C60 molecule, which consists of 60 chemically equivalent carbon atoms, results in distinctive spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary NMR technique for characterizing C60 is ¹³C NMR spectroscopy. Due to the identical chemical environment of all carbon atoms, the ¹³C NMR spectrum of C60 in solution is distinguished by a single, sharp resonance peak.

Table 1: ¹³C NMR Spectroscopic Data for C60

| Parameter | Value | Solvent/State | Reference |

| Chemical Shift (δ) | ~142.8 ppm | o-dichlorobenzene-d₄ | [1] |

| 143 ppm | Solid-State | [2] | |

| Isotope Shifted Peaks | |||

| Peak 1 (HP) | -12.6 ppb (relative to main peak) | o-dichlorobenzene-d₄ | [1][3][4] |

| Peak 2 (HH) | -20.0 ppb (relative to main peak) | o-dichlorobenzene-d₄ | [1][3][4] |

| Chemical Shift Tensor (Solid-State, 77 K) | 220, 186, 40 ppm | Solid-State | [5] |

HP: Hexagon-Pentagon ¹³C-¹³C bond; HH: Hexagon-Hexagon ¹³C-¹³C bond

In addition to the main resonance, two smaller side peaks are observed slightly upfield, which are the result of isotopomers containing two adjacent ¹³C nuclei.[1][3][4] The intensity ratio of these side peaks is roughly 2:1.[1] In solid-state ¹³C NMR, a sharp signal is also observed at 143 ppm.[2]

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight and purity of C60. The mass spectrum of C60 is characterized by a prominent peak corresponding to its molecular ion.

Table 2: Mass Spectrometry Data for C60

| Ionization Technique | Ion Mode | m/z | Reference |

| MALDI-TOF | Positive | 720 | [6] |

| ESI | Positive | 720 ([M]⁺) | [7] |

| APCI | Negative | 720 ([M]⁻) | [6] |

| APPI | Negative | 720 ([M]⁻) | |

| GC-MS | - | 720 (2nd highest peak) | [8] |

The base peak in the mass spectrum of C60 consistently appears at an m/z of 720, which corresponds to the molecular weight of the C60 molecule.[6][7][8] Various ionization techniques, including Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI), have been successfully employed for the analysis of C60.[6][7]

Experimental Protocols

¹³C NMR Spectroscopy of C60 in Solution

This protocol outlines the general procedure for acquiring a ¹³C NMR spectrum of C60 in solution.

-

Sample Preparation:

-

Instrument Parameters:

-

Data Acquisition:

-

Data Processing:

-

Process the acquired free induction decay (FID) with appropriate window functions and Fourier transformation to obtain the frequency-domain spectrum.

-

Reference the chemical shift scale.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) of C60

This protocol provides a general workflow for the analysis of C60 using HPLC-MS.

-

Chromatographic Separation:

-

Utilize a C18 analytical column or a specialized fullerene column, such as Develosil RPFULLERENE, for efficient separation.[6]

-

A typical mobile phase for fullerene separation is a mixture of toluene (B28343) and isopropanol.[6]

-

-

Mass Spectrometric Detection:

-

Sample Preparation for Biological Matrices (Example: Quantification in Mitochondria): [7]

-

Incubate human leukemic cells with C60 fullerene.

-

Homogenize the cells and perform differential centrifugation to isolate the mitochondrial fraction.

-

Extract C60 from the mitochondrial pellet using a solvent mixture such as toluene/2-propanol (6:1, v/v).

-

Analyze the extract using the developed HPLC-MS method.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis of C60

Caption: Workflow for the spectroscopic characterization of C60.

Workflow for Quantification of C60 in Mitochondria

Caption: Workflow for C60 quantification in mitochondria.[7]

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fine structure in the solution state 13C-NMR spectrum of C60 and its endofullerene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. fhi.mpg.de [fhi.mpg.de]

- 6. lcms.cz [lcms.cz]

- 7. HPLC-ESI-MS method for C60 fullerene mitochondrial content quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fullerenes | C60 | CID 123591 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cancer Cell Line Culture

Topic: Experimental Protocols for Cell Culture of Cancer Lines Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and experimental protocols for the culture of specific cancer cell lines relevant to biomedical research and drug development. The following sections offer comprehensive methodologies for the successful cultivation of a human colon cancer-derived organoid model (PDM-260), a human B-cell lymphoma suspension cell line (HT, CRL-2260), and a brief mention of a murine colon carcinoma line (CT26.WT, CRL-2638). These protocols are designed to ensure optimal cell health, viability, and reproducibility in experimental settings.

I. Human Colon Cancer Organoids (PDM-260 / HCM-CSHL-0378-C18)

Patient-derived organoids are advanced three-dimensional (3D) cell culture models that closely recapitulate the characteristics of the original tumor. PDM-260 is a tumor-derived organoid model isolated from primary colon cancer tissue, making it a valuable tool for basic research and pharmacological screening.

Data Presentation: PDM-260 Culture Parameters

| Parameter | Recommendation |

| Culture Type | 3D Embedded Organoid Culture |

| Extracellular Matrix (ECM) | ATCC Cell Basement Membrane (ATCC ACS-3035) or Corning Matrigel |

| Complete Medium | Organoid Media Formulation #1 (supplemented with Organoid Growth Kit 1A, ATCC ACS-7100) |

| Seeding Density | 0.25 - 1 x 10⁶ viable cells in 100 µL of ECM per well of a 6-well plate |

| Subculture Ratio | 1:2 to 1:4 every 7-10 days |

| Medium Renewal | Every 2-3 days |

| Special Reagents | 10 µM ROCK Inhibitor Y-27632 (ATCC ACS-3030) for the first 2-3 days post-subculture |

| Cryopreservation Medium | ATCC Stem Cell Freezing Media (ATCC ACS-3020) |

Experimental Protocols: PDM-260

1. Thawing Cryopreserved Organoids:

-

Pre-incubation: Place the culture vessel with complete growth medium in a 37°C, 5% CO₂ incubator for at least 15 minutes to allow the medium to reach its normal pH (7.0 to 7.6).

-

Rapid Thawing: Quickly thaw the cryovial in a 37°C water bath by gentle agitation. To minimize contamination risk, keep the O-ring and cap out of the water.

-

Washing: Transfer the vial contents to a centrifuge tube containing 9.0 mL of complete culture medium and centrifuge at approximately 125 x g for 5 to 7 minutes.

-

Resuspension: Resuspend the cell pellet in the recommended complete medium.

2. Routine Culture and Maintenance:

-

Seeding: Seed between 0.25 to 1 x 10⁶ viable cells within 100 µL of ECM into each well of a 6-well plate.

-

Medium Renewal: Perform a complete medium change every 2 to 3 days. For the initial 2-3 days after subculturing, include 10 µM of ROCK Inhibitor Y-27632 in the medium.

3. Subculturing and Expansion:

-

Harvesting: Collect organoids from the extracellular matrix.

-

Dissociation: The organoids may require enzymatic digestion to break them into smaller fragments or single cells.

-

Splitting: Split the culture at a ratio of 1:2 to 1:4 every 7 to 10 days. For instance, organoids from one well of a 6-well plate can be re-seeded into 2 to 4 new wells.

4. Cryopreservation:

-

For cryopreserving this model, it is recommended to use ATCC Stem Cell Freezing Media (ATCC ACS-3020).

Experimental Workflow: PDM-260 Organoid Culture

Caption: Workflow for PDM-260 organoid culture.

II. Human B-cell Lymphoma (HT / CRL-2260)

The HT cell line is a human B-cell lymphoma line established in 1983. These cells grow in suspension and serve as a valuable model for immunology and 3D cell culture applications.

Data Presentation: HT (CRL-2260) Culture Parameters

| Parameter | Recommendation |

| Culture Type | Suspension Culture |

| Base Medium | ATCC-formulated RPMI-1640 Medium (ATCC 30-2001) |

| Supplements | 10% Fetal Bovine Serum (ATCC 30-2020) |

| Cell Concentration | Maintain between 5 x 10⁵ and 1 x 10⁶ cells/mL. Do not exceed 2 x 10⁶ cells/mL. |

| Subculturing | Centrifuge and resuspend at 2 x 10⁵ viable cells/mL or add fresh medium. |

| Medium Renewal | 2 to 3 times a week |

| Storage | Liquid nitrogen vapor phase |

Experimental Protocols: HT (CRL-2260)

1. Thawing and Initiating Cultures:

-

Preparation: Pre-warm the complete growth medium in a 37°C incubator.

-

Thawing: Upon receipt, thaw the vial quickly and initiate the culture to ensure high viability. If storage is necessary, use the vapor phase of liquid nitrogen, as -70°C storage will lead to viability loss.

-

Washing: Transfer the contents of the vial to a centrifuge tube with 9.0 mL of complete culture medium and spin at approximately 125 x g for 5 to 7 minutes.

-

Seeding: Resuspend the cell pellet in the complete medium and transfer to a 25 cm² or 75 cm² culture flask.

2. Routine Culture and Maintenance:

-

Cell Density: Maintain the cell concentration between 5 x 10⁵ and 1 x 10⁶ cells/mL. It is important not to let the concentration exceed 2 x 10⁶ cells/mL.

-

Medium Renewal: Replenish the medium 2 to 3 times per week.

3. Subculturing:

-

Option 1 (Dilution): Maintain the culture by adding fresh medium.

-

Option 2 (Centrifugation): Establish new cultures by centrifuging the cells and resuspending them at a concentration of 2 x 10⁵ viable cells/mL.

Experimental Workflow: HT (CRL-2260) Suspension Culture

Caption: Workflow for HT (CRL-2260) suspension cell culture.

III. Murine Colon Carcinoma (CT26.WT / CRL-2638)

CT26.WT is a colon carcinoma cell line induced by N-nitroso-N-methylurethane (NNMU) in BALB/c mice. This adherent cell line is tumorigenic and can be used as a model for testing immunotherapy protocols.

Data Presentation: CT26.WT (CRL-2638) Culture Parameters

| Parameter | Recommendation |

| Culture Type | Adherent |

| Base Medium | ATCC-formulated RPMI-1640 Medium (ATCC 30-2001) |

| Supplements | 10% Fetal Bovine Serum (ATCC 30-2020) |

| Subculturing | Centrifuge cell suspension at ~125 x g for 5-10 minutes, discard supernatant, and resuspend in fresh medium. |

| Incubation | 37°C |

Signaling Pathways in Cancer Research

The study of cancer cell lines like PDM-260 and HT often involves the investigation of key signaling pathways that are dysregulated in cancer. Common pathways include the MAPK and PI3K/AKT/mTOR signaling cascades, which play crucial roles in cell proliferation, survival, and metastasis.[1][2]

Generalized Cancer Signaling Pathway

Caption: A simplified diagram of common cancer signaling pathways.

References

Application Notes and Protocols: Utilizing CC260 in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for using CC260, a novel small molecule inhibitor of the JAK2/STAT3 signaling pathway, in Western blot experiments. This document is intended for researchers and scientists in the fields of oncology, immunology, and drug development who are investigating the cellular effects of JAK2 inhibition.

Introduction

This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the JAK/STAT signaling cascade.[1] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and various cancers.[1] Western blotting is a fundamental technique to elucidate the mechanism of action of small molecule inhibitors like this compound by assessing their impact on the phosphorylation status and expression levels of key signaling proteins. This document provides a comprehensive guide to performing Western blot analysis to measure the effects of this compound on the JAK2/STAT3 pathway in cancer cell lines.

Data Presentation: Efficacy of this compound on the JAK2/STAT3 Pathway

The following table summarizes the expected quantitative results from a Western blot experiment designed to assess the dose-dependent effect of this compound on key proteins in the JAK2/STAT3 signaling pathway in A549 non-small cell lung cancer cells. Ruxolitinib, a known JAK2 inhibitor, is included as a positive control.

| Treatment | Concentration (µM) | p-JAK2 (Tyr1007/1008) Relative Density | Total JAK2 Relative Density | p-STAT3 (Tyr705) Relative Density | Total STAT3 Relative Density |

| Vehicle (DMSO) | 0 | 1.00 | 1.00 | 1.00 | 1.00 |

| This compound | 1 | 0.65 | 0.98 | 0.58 | 0.99 |

| This compound | 2 | 0.32 | 0.97 | 0.25 | 1.01 |

| This compound | 4 | 0.15 | 0.99 | 0.11 | 0.98 |

| Ruxolitinib | 1 | 0.45 | 0.99 | 0.40 | 1.02 |

Note: The data presented are illustrative and based on typical results obtained from similar experiments. Actual results may vary depending on experimental conditions.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: A549 (human non-small cell lung cancer) or PC-9 cells are suitable for this protocol.

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment:

-

Prepare stock solutions of this compound and Ruxolitinib (positive control) in dimethyl sulfoxide (B87167) (DMSO).

-

On the day of the experiment, dilute the stock solutions in fresh culture medium to the final desired concentrations (e.g., 1, 2, and 4 µM for this compound and 1 µM for Ruxolitinib).

-

Include a vehicle control by adding an equivalent volume of DMSO to the medium.

-

Remove the old medium from the cells and add the medium containing the different inhibitor concentrations.

-

Incubate the cells for 24 hours.[1]

-

Cell Lysis

-

Washing: After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis Buffer Preparation: Prepare a suitable lysis buffer such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail immediately before use.[2]

-

Lysis: Add 100-200 µL of ice-cold lysis buffer to each well.

-

Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubation: Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to fresh, pre-chilled tubes.

Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

-

Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer.

Western Blotting

-

Sample Preparation: To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-JAK2 (Tyr1007/1008), JAK2, p-STAT3 (Tyr705), STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C on a shaker. Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Analysis: Quantify the band intensities using image analysis software such as ImageJ. Normalize the intensity of the target proteins to the loading control.

Mandatory Visualizations

Caption: Workflow for Western Blot analysis of this compound-treated cells.

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

References

Application Notes and Protocols for CC260 in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC260 is a potent and selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase alpha (PI5P4Kα) and Phosphatidylinositol 5-Phosphate 4-Kinase beta (PI5P4Kβ).[1][2] These enzymes play a crucial role in cellular signaling by catalyzing the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[3] Dysregulation of PI5P4K activity has been implicated in various diseases, including cancer, making these enzymes attractive targets for therapeutic intervention. This document provides detailed application notes and protocols for utilizing this compound in enzyme inhibition assays to study the activity of PI5P4Kα and PI5P4Kβ.

Quantitative Data Summary

The inhibitory activity of this compound against PI5P4Kα and PI5P4Kβ has been determined through biochemical assays. The key quantitative data are summarized in the table below for easy reference and comparison.

| Compound | Target Enzyme | Ki (Inhibition Constant) | Recommended Concentration Range for IC50 Determination |

| This compound | PI5P4Kα | 40 nM | 0.1 nM - 10 µM |

| This compound | PI5P4Kβ | 30 nM | 0.1 nM - 10 µM |

Note: The recommended concentration range is a general guideline. The optimal range may vary depending on the specific experimental conditions, such as enzyme and substrate concentrations.

Signaling Pathway

PI5P4Kα and PI5P4Kβ are key enzymes in the phosphoinositide signaling pathway. They phosphorylate PI5P to generate PI(4,5)P2, a critical second messenger involved in a multitude of cellular processes, including signal transduction, cytoskeletal regulation, and membrane trafficking.[3] Recent studies have also revealed a connection between PI5P4K signaling and the Hippo pathway, a critical regulator of cell growth and organ size.[1][2][4] The core kinases of the Hippo pathway, MST1/2, can phosphorylate and inhibit PI5P4Ks.[2][4]

Experimental Protocols

In Vitro Enzyme Inhibition Assay for PI5P4Kα/β using ADP-Glo™ Kinase Assay

This protocol describes a luminescent-based assay to determine the inhibitory activity of this compound on PI5P4Kα or PI5P4Kβ. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during the kinase reaction.[5][6][7][8][9] The luminescent signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.

Materials:

-

Recombinant human PI5P4Kα or PI5P4Kβ enzyme

-

This compound compound

-

D-myo-phosphatidylinositol 5-phosphate (PI5P) substrate (e.g., D-myo-diC16-PtIns(5)P)

-

DPPS (1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine)

-

ATP (Adenosine 5'-triphosphate)

-

Kinase Assay Buffer: 40 mM HEPES (pH 7.4), 20 mM MgCl₂, 0.1 mg/mL BSA, 0.25 mM EGTA, 0.1% CHAPS

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Protocol:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM down to 10 nM). This will be used to generate a dose-response curve.

-

-

Substrate Preparation:

-

Kinase Reaction Setup:

-

In a white, opaque multi-well plate, add 2.5 µL of the diluted this compound compound or DMSO (for control wells) to the appropriate wells.

-

Add 2.5 µL of the PI5P4Kα/β enzyme diluted in Kinase Assay Buffer to each well. The final enzyme concentration should be optimized to ensure the reaction is in the linear range. A starting concentration could be around 10 nM for PI5P4Kα.[10]

-

Include control wells:

-

No Inhibitor Control (100% activity): Enzyme + Substrate + DMSO

-

No Enzyme Control (Background): Substrate + DMSO (no enzyme)

-

-

Pre-incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.[11]

-

-

Initiation of Kinase Reaction:

-

Prepare the ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Km for the enzyme to be sensitive to competitive inhibitors. For PI5P4Kα and PI5P4Kβ, a starting concentration of 20 µM ATP can be used.[11]

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

-

-

ADP Detection using ADP-Glo™:

-

Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Subtract the background luminescence (No Enzyme Control) from all other readings.

-

Calculate the percent inhibition for each this compound concentration relative to the No Inhibitor Control (100% activity).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro enzyme inhibition assay described above.

References

- 1. oncologynews.com.au [oncologynews.com.au]

- 2. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promegaconnections.com [promegaconnections.com]

- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 7. promega.com [promega.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. ulab360.com [ulab360.com]

- 10. Method for Assaying the Lipid Kinase Phosphatidylinositol-5-phosphate 4-kinase α in Quantitative High-Throughput Screening (qHTS) Bioluminescent Format - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CC260 (Cyy260) Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of CC260 (also referred to as Cyy260), a novel small molecule inhibitor of the JAK2/STAT3 signaling pathway, in preclinical mouse models of non-small cell lung cancer (NSCLC). The provided protocols are based on published research and are intended to guide researchers in designing and executing in vivo efficacy studies.

Mechanism of Action

This compound is a potent inhibitor of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). The JAK2/STAT3 pathway is a critical signaling cascade that, when constitutively activated, promotes cancer cell proliferation, survival, and invasion. By inhibiting this pathway, this compound induces cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth.[1][2]

Signaling Pathway

The following diagram illustrates the JAK2/STAT3 signaling pathway and the inhibitory action of this compound.

In Vivo Administration Protocols

The following protocols are based on a xenograft mouse model of human non-small cell lung cancer.

Experimental Workflow

Materials

-

Animal Model: 4-6 week old female BALB/c nude mice.[1]

-

Cell Line: A549 human non-small cell lung cancer cells.[1]

-

Test Article: this compound (Cyy260), synthesis as described in the primary literature.

-

Positive Control: Ruxolitinib.[1]

-

Vehicle: To be determined based on the solubility of this compound. A common vehicle for in vivo studies is a solution of DMSO, PEG300, Tween 80, and saline.

-

Anesthesia: As required for procedures.

-

Calipers: For tumor measurement.

-

Sterile syringes and needles.

Procedure

-

Cell Culture and Implantation:

-

Culture A549 cells under standard conditions.

-

Harvest cells and resuspend in a suitable medium (e.g., PBS) at a concentration of 5 x 10^6 cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension into the flank of each BALB/c nude mouse.[1]

-

-

Tumor Growth and Group Assignment:

-

Monitor mice for tumor growth. Tumors are typically palpable within 10-15 days.[1]

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Ruxolitinib).

-

-

Drug Preparation and Administration:

-

Prepare fresh formulations of this compound and Ruxolitinib in the chosen vehicle on each dosing day.

-

Administer the treatments via intraperitoneal (i.p.) injection every three days.[1]

-

-

Monitoring and Endpoints:

-

Measure tumor volume using calipers every three days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice every three days as an indicator of toxicity.

-

At the end of the study (e.g., after a predetermined number of days or when tumors in the control group reach a specific size), euthanize the mice.

-

Excise the tumors and measure their final weight.

-

Collect major organs (heart, liver, spleen, lungs, kidneys) for histological analysis to assess any potential toxicity.[1]

-

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in the A549 xenograft model.

Table 1: In Vivo Antitumor Efficacy of this compound [1]

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Mean Tumor Volume (mm³) at Endpoint | Mean Tumor Weight (g) at Endpoint |

| Vehicle Control | - | i.p. | Every 3 days | Data not explicitly provided | ~1.5 |

| This compound (Low Dose) | 2 | i.p. | Every 3 days | Data not explicitly provided | ~0.8 |

| This compound (High Dose) | 4 | i.p. | Every 3 days | Data not explicitly provided | ~0.4 |

| Ruxolitinib | 4 | i.p. | Every 3 days | Data not explicitly provided | ~1.0 |

Note: Specific tumor volume data at endpoint was not available in the provided search results, but the source indicates a significant reduction in tumor volume and weight in the this compound treated groups compared to the control.[1]

Table 2: In Vitro Cytotoxicity of this compound (IC50 at 48h) [1]

| Cell Line | IC50 (µM) |

| A549 | 1.007 |

| PC-9 | 0.651 |

| H1975 | 2.117 |

Safety and Toxicity

In the described xenograft study, this compound was well-tolerated at the tested doses.[1] There was no significant loss in the body weight of the treated mice.[1] Histological analysis of major organs (heart, liver, lungs, and kidneys) from the this compound-treated groups showed no signs of inflammation or necrosis, indicating a lack of systemic toxicity at the efficacious doses.[1]

Conclusion

This compound (Cyy260) demonstrates significant antitumor activity in a mouse xenograft model of non-small cell lung cancer through the inhibition of the JAK2/STAT3 signaling pathway. The provided protocols and data serve as a valuable resource for researchers investigating the preclinical efficacy and mechanism of action of this compound. Further studies are warranted to explore the pharmacokinetics and optimal dosing regimens of this compound for potential clinical development.

References

Application Notes and Protocols for CC260

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the dissolution and storage of the small molecule inhibitor, CC260. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and maximizing its shelf-life. The following procedures are based on standard laboratory practices for handling powdered, non-sterile research compounds.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in various experimental settings.

| Property | Value | Notes |

| Molecular Weight | Data Not Available | Refer to the Certificate of Analysis (CoA) for the specific lot number. |

| Appearance | Off-white to pale yellow solid | The compound is supplied as a lyophilized powder. |

| Purity | >98% (by HPLC) | Purity may vary slightly between lots. Refer to the CoA for precise data. |

| Solubility | Soluble in DMSO (>25 mg/mL) | Insoluble in aqueous buffers. For cell-based assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity. |

| Storage (Solid) | -20°C, desiccated, protected from light | Proper storage is critical to prevent degradation. The vial should be warmed to room temperature before opening to minimize moisture condensation.[1] |

| Storage (Solution) | -20°C or -80°C in aliquots | Stock solutions in DMSO are stable for several months when stored at low temperatures. Avoid repeated freeze-thaw cycles to maintain compound integrity.[1] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This high-concentration stock is suitable for long-term storage and for dilution into aqueous buffers or cell culture media for subsequent experiments.

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered DMSO

-

Sterile, conical-bottom polypropylene (B1209903) or glass vials

-

Calibrated micropipettes and sterile, low-retention tips

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to warm to room temperature for at least 15-20 minutes.[1] This prevents the condensation of atmospheric moisture, which can degrade the compound.[1]

-

Calculate Required DMSO Volume: Determine the volume of DMSO needed to achieve a 10 mM concentration. The calculation is based on the molecular weight of this compound, which should be obtained from the Certificate of Analysis for the specific lot.

-

Formula: Volume of DMSO (µL) = (Mass of this compound (mg) / Molecular Weight of this compound ( g/mol )) * 100,000

-

-

Dissolve this compound: Carefully add the calculated volume of anhydrous, sterile-filtered DMSO to the vial containing the this compound powder.

-

Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.

-

Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, tightly sealed vials.[1] The aliquot volume will depend on the typical experimental requirements.

-

Storage: Store the aliquots at -20°C or -80°C, protected from light.[1] When stored properly, the DMSO stock solution should be stable for at least 6 months.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working concentrations for use in cell culture experiments. It is critical to minimize the final DMSO concentration to prevent cellular toxicity.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium or appropriate aqueous buffer (e.g., PBS)

-

Sterile, low-retention microcentrifuge tubes or plates

-

Calibrated micropipettes and sterile, low-retention tips

Procedure:

-

Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.

-

Serial Dilution: Perform a serial dilution of the stock solution in cell culture medium or buffer to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to ensure accuracy.

-

Example for a 10 µM final concentration:

-

Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. This results in a 100 µM solution.

-

Add the appropriate volume of the 100 µM solution to the final cell culture volume to achieve a 10 µM concentration.

-

-

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells is below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

-

Immediate Use: Use the freshly prepared working solutions immediately. Do not store aqueous dilutions of this compound.

Safety and Handling

Handle this compound in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[2][3] In case of contact with skin or eyes, rinse immediately with plenty of water.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).

Visual Protocols and Workflows

Workflow for this compound Stock Solution Preparation and Storage

Caption: Workflow for preparing and storing this compound stock solutions.

Decision Tree for this compound Dilution in Cell-Based Assays

Caption: Decision-making process for diluting this compound for cellular assays.

References

Application Notes: Comprehensive Protocol for Immunofluorescence Staining

These application notes provide a detailed protocol for immunofluorescence (IF) staining of cells and tissues. The protocol is designed to be a robust starting point for researchers and can be adapted for various primary antibodies, including those with designations such as CC260.

Introduction

Immunofluorescence is a powerful technique used to visualize the subcellular localization of specific proteins or other antigens within cells or tissue sections.[1] This method relies on the use of antibodies that are either directly conjugated to a fluorophore (direct immunofluorescence) or are detected by a fluorophore-conjugated secondary antibody (indirect immunofluorescence).[1] This protocol outlines the key steps for successful immunofluorescence staining, from sample preparation to imaging.

Principle of Immunofluorescence

The core principle of immunofluorescence is the specific binding of an antibody to its target antigen. In direct immunofluorescence, the primary antibody itself is labeled with a fluorescent dye. In the more common indirect method, an unlabeled primary antibody first binds to the target antigen, and then a fluorescently labeled secondary antibody, which is directed against the host species of the primary antibody, is used for detection. This indirect approach offers signal amplification as multiple secondary antibodies can bind to a single primary antibody.

Figure 1: Direct vs. Indirect Immunofluorescence.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

| Category | Item |

| Sample Preparation | Glass coverslips or chamber slides (e.g., Nunc™ Lab-Tek™ II CC2 Chamber Slide System)[2] |

| Cell culture medium and supplements | |

| Phosphate-Buffered Saline (PBS), pH 7.4 | |

| Fixation | 4% Paraformaldehyde (PFA) in PBS (freshly prepared) |

| Ice-cold Methanol (B129727) or Acetone (B3395972) | |

| Permeabilization | 0.1-0.5% Triton X-100 or Saponin in PBS |

| Blocking | Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat/Donkey Serum in PBS with 0.1% Tween-20 (PBST) |

| Antibodies | Primary Antibody (e.g., this compound) |

| Fluorophore-conjugated Secondary Antibody | |

| Mounting | Mounting medium with antifade reagent (e.g., ProLong™ Gold Antifade Mountant) and DAPI |

| Equipment | Humidified chamber |

| Fluorescence microscope |

Experimental Protocol

The following protocol provides a step-by-step guide for immunofluorescence staining of adherent cells. Modifications for suspension cells or tissue sections may be required.

Figure 2: Immunofluorescence Staining Workflow.

Step 1: Cell Seeding and Culture

-

Place sterile glass coverslips into the wells of a multi-well plate.

-

Seed cells onto the coverslips at a density that will result in 60-70% confluency on the day of staining.

-

Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.

Step 2: Fixation

Proper fixation is crucial for preserving cell morphology and antigenicity. The choice of fixative depends on the target antigen and antibody.

-

For most antigens: Fix with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[2]

-

Alternative for some cytoplasmic or nuclear antigens: Fix with ice-cold methanol or acetone for 5-10 minutes at -20°C.[3]

After fixation, wash the cells three times with PBS for 5 minutes each.

Step 3: Permeabilization

Permeabilization is necessary to allow antibodies to access intracellular antigens.

-

Incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.[2]

-

Wash the cells three times with PBS for 5 minutes each.

Note: If using methanol or acetone for fixation, a separate permeabilization step is often not required as these reagents also permeabilize the cell membranes.

Step 4: Blocking

Blocking is essential to prevent non-specific binding of antibodies.

-

Incubate the cells with blocking buffer for at least 1 hour at room temperature in a humidified chamber.[2] Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody.[3]

Step 5: Primary Antibody Incubation

-

Dilute the primary antibody (e.g., this compound) to its optimal concentration in the blocking buffer. If the optimal concentration is unknown, a titration experiment is recommended.

-

Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

-

Incubate overnight at 4°C in a humidified chamber.[2][3] Alternatively, incubation for 1-2 hours at room temperature can be tested.

Step 6: Secondary Antibody Incubation

-

Wash the cells three times with PBST (PBS with 0.1% Tween-20) for 5 minutes each to remove unbound primary antibody.

-

Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Ensure the secondary antibody is specific for the host species of the primary antibody.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[2]

Step 7: Counterstaining and Mounting

-

Wash the cells three times with PBST for 5 minutes each, protected from light.

-

Perform a final wash with PBS.

-

Mount the coverslips onto glass slides using an antifade mounting medium, preferably one containing a nuclear counterstain like DAPI.

Step 8: Imaging

-

Allow the mounting medium to cure as per the manufacturer's instructions.

-

Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

Optimization and Controls

For any new antibody, including one designated as this compound, optimization of the protocol is critical.

| Parameter | Recommendation |

| Antibody Concentration | Perform a titration of the primary antibody to determine the optimal dilution that provides a strong specific signal with low background. A starting range of 1-10 µg/mL is often recommended.[3] For an antibody with a product sheet, such as the anti-CEA antibody [C66/1260], a recommended starting concentration for IF is 1-2 µg/ml.[4] |

| Fixation Method | Test different fixation methods (e.g., PFA vs. methanol) to determine which yields the best results for the specific antigen. |

| Permeabilization Time | Adjust the permeabilization time and detergent concentration to ensure adequate antibody penetration without damaging cell morphology. |

Essential Controls:

-

Secondary Antibody Only Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.

-

Isotype Control: Use a non-specific primary antibody of the same isotype and at the same concentration as the experimental primary antibody to assess background staining.

-

Unstained Control: Examine unstained cells to determine the level of autofluorescence.[5]

Troubleshooting

| Problem | Possible Cause | Solution |

| No or Weak Signal | Ineffective primary antibody | Confirm antibody is validated for IF. Check for proper storage and handling. |

| Suboptimal antibody concentration | Perform antibody titration to find the optimal concentration. | |

| Antigen masked by fixation | Try a different fixation method or perform antigen retrieval. | |

| Inadequate permeabilization | Increase permeabilization time or detergent concentration. | |